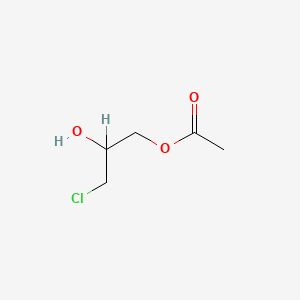

3-Chloro-2-hydroxypropyl acetate

概要

説明

3-Chloro-2-hydroxypropyl acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, agrochemicals, and materials science .

作用機序

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

The mode of action of 3-Chloro-2-hydroxypropyl acetate is largely dependent on the specific chemical reaction in which it is involved. As an intermediate, it can participate in various types of reactions, including nucleophilic substitutions or condensation reactions . The exact nature of its interaction with its targets would depend on the specific reaction conditions and the presence of other reactants.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with it . For example, its reactivity might increase at higher temperatures or under acidic or basic conditions. Additionally, it might react with other chemicals present in the environment, potentially leading to the formation of different products.

生化学分析

Biochemical Properties

3-Chloro-2-hydroxypropyl acetate plays a significant role in biochemical reactions, particularly in the formation of monodisperse porous microspheres . The hydroxyl groups in this compound allow it to interact with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in biochemical assays and synthetic applications.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression by interacting with specific biomolecules. The compound’s ability to form stable complexes with proteins and enzymes can lead to changes in cellular metabolism and function. For example, its interaction with cell surface receptors can modulate signal transduction pathways, impacting cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive chloropropyl moiety, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. The compound’s hydroxyl groups also play a role in stabilizing these interactions, ensuring effective binding and subsequent biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Its reactivity can lead to gradual degradation, affecting its long-term efficacy in biochemical assays. Studies have shown that the compound maintains its activity for extended periods, but prolonged exposure to environmental factors can reduce its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic properties, leading to cellular damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s chloropropyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new metabolites. These reactions can impact metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s hydrophilic nature facilitates its movement through aqueous environments, enhancing its distribution within biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules, facilitating its role in biochemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

3-Chloro-2-hydroxypropyl acetate can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

化学反応の分析

Types of Reactions

3-Chloro-2-hydroxypropyl acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form 3-chloro-2-hydroxypropyl alcohol and acetic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with temperatures ranging from room temperature to 100°C.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Products: The primary products of hydrolysis are 3-chloro-2-hydroxypropyl alcohol and acetic acid.

科学的研究の応用

3-Chloro-2-hydroxypropyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of surfactants, resins, and coatings

類似化合物との比較

Similar Compounds

3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but contains a methacrylate group instead of an acetate group.

3-Chloro-2-hydroxypropyl trimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic and suitable for different applications.

Uniqueness

3-Chloro-2-hydroxypropyl acetate is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for use in various chemical reactions and industrial applications. Its ability to undergo nucleophilic substitution reactions also makes it a valuable intermediate in organic synthesis .

生物活性

3-Chloro-2-hydroxypropyl acetate (CHPA) is a compound of increasing interest in various fields, including medicinal chemistry, polymer science, and environmental studies. This article explores its biological activity, mechanisms of action, and implications for health and industry, supported by data tables and case studies.

- Molecular Formula : C₅H₉ClO₃

- Molecular Weight : 150.58 g/mol

- Structure : CHPA contains a chloro group and a hydroxyl group, which contribute to its reactivity and biological interactions.

CHPA's biological activity is primarily attributed to its ability to interact with cellular components, influencing various biochemical pathways:

- Cell Membrane Permeability : CHPA has been shown to alter the permeability of cell membranes, impacting ion transport and cellular signaling.

- Enzyme Interactions : The hydroxyl group allows CHPA to form hydrogen bonds with amino acids in enzymes, potentially inhibiting or activating enzymatic activity.

- Gene Expression Modulation : Studies indicate that CHPA can affect gene expression related to stress responses and metabolic pathways.

Cellular Effects

- Toxicity : At high concentrations, CHPA exhibits cytotoxic effects in various cell lines, leading to apoptosis or necrosis. For example, in vitro studies have demonstrated significant cell death in human lung cancer cells at elevated doses.

- Enhancement of Cellular Functions : Conversely, at lower doses, CHPA may enhance metabolic activities and promote cell proliferation.

Case Studies

-

Occupational Exposure Study :

A study involving workers exposed to epichlorohydrin (ECH), a precursor of CHPA, found that DNA adducts formed from CHPA could serve as biomarkers for occupational exposure. The presence of 7-(3-chloro-2-hydroxypropyl)guanine was detected in blood samples from exposed workers, indicating potential genotoxic effects . -

Polymer Synthesis Application :

Research into the use of CHPA in the synthesis of block copolymers reveals its role in modifying physical properties such as hydrophilicity and mechanical strength. This has implications for developing materials used in drug delivery systems and coatings .

Biochemical Pathways

CHPA participates in various metabolic pathways:

- Nucleophilic Substitution Reactions : The chloro group in CHPA can engage in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

- Metabolism : In animal models, the metabolism of CHPA involves conjugation with glutathione and subsequent excretion via urine. This pathway is crucial for mitigating potential toxicity.

Toxicological Profile

The toxicological effects of CHPA have been characterized through various studies:

特性

IUPAC Name |

(3-chloro-2-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIBUEQIBYRALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285790 | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24573-30-6 | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24573-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-chloro-, 1-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using cesium-modified heteropolyacid catalysts for this reaction compared to other methods?

A: Traditional methods for synthesizing 3-chloro-2-hydroxypropyl acetate often suffer from low selectivity, harsh reaction conditions, and the formation of undesirable byproducts. The research presented in the paper [] highlights the benefits of using cesium-modified heteropolyacid catalysts supported on clay:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。